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Foundational

Fmoc-D-7-Hydroxy-Tic physical properties and storage conditions

An In-Depth Technical Guide to the Physical Properties and Storage of Fmoc-D-7-Hydroxy-Tic For researchers, scientists, and professionals engaged in drug development and peptide synthesis, a comprehensive understanding o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical Properties and Storage of Fmoc-D-7-Hydroxy-Tic

For researchers, scientists, and professionals engaged in drug development and peptide synthesis, a comprehensive understanding of the starting materials is paramount to ensure the reproducibility and success of experimental outcomes. This guide provides a detailed overview of the physical properties and optimal storage conditions for Nα-9-fluorenylmethyloxycarbonyl-D-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-D-7-Hydroxy-Tic), a valuable synthetic building block.

Physicochemical Characteristics

Fmoc-D-7-Hydroxy-Tic is a derivative of the constrained amino acid D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). The incorporation of a hydroxyl group at the 7-position of the isoquinoline ring system and the presence of the bulky, base-labile Fmoc protecting group on the α-amino group define its chemical behavior and physical properties.

Precise experimental data for the D-enantiomer is not extensively available in the public domain. However, data for the corresponding L-enantiomer and the non-hydroxylated D-form provide valuable reference points.

Table 1: Physical and Chemical Properties of Fmoc-D-7-Hydroxy-Tic and Related Analogs

PropertyFmoc-D-7-Hydroxy-TicData Source/Analog
Molecular Formula C₂₅H₂₁NO₅Cusabio (for L-isomer)[1]
Molecular Weight 415.44 g/mol Calculated from formula
Appearance Lyophilized powderCusabio (for L-isomer)[1]
Melting Point Not availableData for the non-hydroxylated Fmoc-D-Tic-OH is 152-168 °C[2]. The hydroxyl group may slightly alter this value.
Solubility Soluble in polar aprotic solventsInferred from general solubility of Fmoc-amino acids[3][4][5].
Purity (typical) ≥95%Cusabio (for L-isomer)[1]
Molecular Structure and its Implications

The structure of Fmoc-D-7-Hydroxy-Tic contains several key features that dictate its handling and reactivity:

  • The Fmoc Group: This large, hydrophobic Nα-protecting group is the cornerstone of its application in solid-phase peptide synthesis (SPPS). Its defining characteristic is its stability in acidic conditions and lability to mild bases, such as piperidine, which proceeds via a β-elimination mechanism[6][7]. This orthogonality is crucial for the selective deprotection of the N-terminus during peptide chain elongation[8].

  • The Tetrahydroisoquinoline Core: This constrained cyclic structure imparts a specific conformation to peptide backbones, a feature often exploited in the design of peptidomimetics with enhanced biological activity and stability.

  • The Hydroxyl Group: The phenolic hydroxyl group at the 7-position is a potential site for modification and can influence the compound's solubility and reactivity. It is also susceptible to oxidation, a key consideration for long-term storage.

Solubility Profile
  • Recommended Solvents: For applications in peptide synthesis, Fmoc-D-7-Hydroxy-Tic is expected to be soluble in polar aprotic solvents commonly used for coupling reactions. These include:

    • N,N-Dimethylformamide (DMF)

    • N-Methyl-2-pyrrolidone (NMP)

    • Dimethyl sulfoxide (DMSO)[3][4][5]

  • In-situ Dissolution: It is standard practice to dissolve the required amount of the Fmoc-amino acid in the reaction solvent immediately prior to the coupling step to ensure complete dissolution and to minimize potential degradation in solution.

Optimal Storage and Handling Protocols

The long-term stability of Fmoc-D-7-Hydroxy-Tic is critically dependent on the storage conditions. The presence of the base-labile Fmoc group and the oxidizable hydroxyl group necessitates careful control of the storage environment.

Temperature
  • Long-Term Storage: For maximal stability and to preserve the integrity of the compound over months, storage at -20°C to -80°C is strongly recommended[1]. At these temperatures, the rate of potential degradation reactions, such as hydrolysis or oxidation, is significantly reduced. A shelf life of approximately 6 months can be expected under these conditions[1].

  • Short-Term Storage: For materials that will be used within a week, storage at 4°C is acceptable[1].

Causality: The primary reason for cold storage is to minimize the kinetic energy of the molecules, thereby slowing down any potential degradation pathways. The Fmoc group, while stable, can be susceptible to slow degradation over time, and the hydroxyl group is prone to oxidation.

Atmosphere and Moisture
  • Inert Atmosphere: While not always explicitly stated by all suppliers, storing Fmoc-protected amino acids under an inert atmosphere (e.g., argon or nitrogen) is a best practice, particularly for long-term storage. This minimizes contact with atmospheric oxygen, which can lead to the oxidation of the hydroxyl group.

  • Dessication: The compound should be stored in a dry environment. It is advisable to use a desiccator or sealed containers with a desiccant.

Causality: Moisture can lead to the hydrolysis of the carboxylic acid and potentially compromise the Fmoc group over extended periods. Oxygen, as mentioned, poses a risk to the phenolic hydroxyl group.

Handling Best Practices
  • Aliquoting: For bulk quantities, it is highly recommended to aliquot the lyophilized powder into smaller, single-use vials upon receipt. This practice avoids repeated opening of the main container, which introduces moisture and oxygen, and prevents thermal cycling of the entire stock[1].

  • Temperature Equilibration: Before opening a container that has been stored at low temperatures, it is crucial to allow it to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold powder, which can degrade the product.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the material should be avoided as this can introduce moisture and potentially affect the physical state of the lyophilized powder[1].

Stability Considerations

The chemical stability of Fmoc-D-7-Hydroxy-Tic is governed by the interplay of its functional groups and the external environment. The following diagram illustrates the key relationships.

Factors Influencing Fmoc-D-7-Hydroxy-Tic Stability cluster_compound Fmoc-D-7-Hydroxy-Tic cluster_conditions Storage & Handling Conditions cluster_degradation Potential Degradation Pathways cluster_mitigation Mitigation Strategies Compound Core Chemical Structure (Fmoc Group, Hydroxyl Group) Temp Temperature Fmoc_Cleavage Premature Fmoc Cleavage Temp->Fmoc_Cleavage High temp accelerates Moisture Moisture/Humidity Hydrolysis Hydrolysis Moisture->Hydrolysis Causes Oxygen Atmospheric Oxygen Oxidation Oxidation of Hydroxyl Group Oxygen->Oxidation Causes Light Light Exposure Light->Oxidation Can promote Fmoc_Cleavage->Compound Affects Oxidation->Compound Affects Hydrolysis->Compound Affects Cold_Storage Low Temperature (-20°C to -80°C) Cold_Storage->Temp Controls Desiccation Desiccation / Dry Storage Desiccation->Moisture Controls Inert_Atmosphere Inert Atmosphere (Ar/N₂) Inert_Atmosphere->Oxygen Controls Darkness Store in Dark Darkness->Light Controls

Caption: Relationship between storage conditions and compound stability.

Conclusion

The effective use of Fmoc-D-7-Hydroxy-Tic in research and development hinges on a solid understanding of its physical properties and adherence to strict storage and handling protocols. By storing the compound at or below -20°C in a dry, dark environment, and by employing best practices such as aliquoting and proper temperature equilibration, researchers can ensure the long-term stability and reactivity of this valuable reagent, leading to more reliable and reproducible results in peptide synthesis and other applications.

References

  • Ottokemi. Fmoc-D-Tic-OH, 98%. [Link]

  • Cusabio. Fmoc-L-7-Hydroxy-Tic. [Link]

  • Global Substance Registration System (GSRS). FMOC-D-TIC-OH. [Link]

  • ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]

  • ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

Sources

Exploratory

An In-depth Technical Guide to Fmoc-D-7-Hydroxy-Tic: A Conformationally Constrained Building Block for Advanced Peptide Therapeutics

Abstract The pursuit of novel therapeutics with enhanced potency, selectivity, and metabolic stability has driven the integration of unnatural amino acids (UAAs) into peptide drug discovery.[1][2][] Among these, conforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pursuit of novel therapeutics with enhanced potency, selectivity, and metabolic stability has driven the integration of unnatural amino acids (UAAs) into peptide drug discovery.[1][2][] Among these, conformationally constrained amino acids are powerful tools for locking a peptide into its bioactive conformation, thereby improving its pharmacological properties.[4][5][6][7] This guide provides a comprehensive technical overview of Fmoc-D-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-D-7-Hydroxy-Tic), a rigidified analog of Tyrosine. We will explore its fundamental properties, provide detailed, field-proven protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss the mechanistic rationale behind its application in designing next-generation peptide-based drugs.

The Strategic Imperative for Conformational Constraint in Peptide Design

Linear peptides often exist as a dynamic ensemble of conformations in solution, only a fraction of which are active at the target receptor. This inherent flexibility leads to a significant entropic penalty upon binding, which can limit affinity and selectivity.[8] Furthermore, native peptide sequences are often susceptible to rapid enzymatic degradation in vivo.[9]

The incorporation of structurally rigid building blocks, such as Fmoc-D-7-Hydroxy-Tic, addresses these limitations directly. By pre-organizing the peptide backbone into a specific secondary structure (e.g., a β-turn), these constrained residues reduce the conformational entropy, leading to potentially dramatic increases in binding affinity and receptor selectivity.[4][8][10] The "D" configuration of this amino acid further provides steric shielding against proteolytic enzymes, which are stereospecific for L-amino acids, thus enhancing the peptide's metabolic stability and circulating half-life.[10][11]

Fmoc-D-7-Hydroxy-Tic is a particularly valuable building block as it serves as a constrained mimetic of Tyrosine.[12] The tetrahydroisoquinoline (Tic) scaffold rigidly fixes the Cα-Cβ and Cβ-Cγ bond torsions, while the 7-hydroxy group preserves the critical phenolic moiety of Tyrosine, which is often essential for receptor interaction and signaling.

Physicochemical Properties and Structural Attributes

Fmoc-D-7-Hydroxy-Tic is a derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, featuring a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group for temporary Nα-protection, making it fully compatible with the most common Fmoc/tBu solid-phase synthesis strategy.[13][14]

Figure 1: Chemical Structure of Fmoc-D-7-Hydroxy-Tic.

Table 1: Physicochemical Properties of Fmoc-D-7-Hydroxy-Tic

Property Value Source
CAS Number 178432-49-0 [15]
Molecular Formula C25H21NO5 [16][17][18]
Molecular Weight 415.44 g/mol [16][18]
Appearance White to off-white powder Supplier Data
Solubility Soluble in DMF, NMP, DCM Supplier Data

| Storage | -20°C |[17] |

Core Methodology: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-D-7-Hydroxy-Tic follows the standard iterative cycle of Fmoc-SPPS.[11][19] However, due to its rigid structure, special consideration must be given to the coupling step to ensure high efficiency and prevent deletion sequences.

Figure 2: Workflow for Fmoc-SPPS Incorporation.
Detailed Experimental Protocol

This protocol outlines a standard manual synthesis cycle on a 0.1 mmol scale. All steps should be performed in a dedicated peptide synthesis vessel with agitation.

Materials:

  • Resin: Rink Amide or 2-Chlorotrityl Chloride resin pre-loaded with the C-terminal amino acid.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[20][21]

  • Amino Acid Solution: Fmoc-D-7-Hydroxy-Tic (4 eq., 0.4 mmol, ~166 mg).

  • Activation Solution: HBTU (3.9 eq., 0.39 mmol) and HOBt (4 eq., 0.4 mmol) or HATU (3.9 eq., 0.39 mmol).

  • Base: N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol).

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.[20] Drain the solvent.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-7 minutes.[20] Drain.

    • Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[21]

    • Causality: The secondary amine piperidine acts as a base to cleave the acidic proton at the C9 position of the fluorenyl group, initiating an elimination reaction that liberates the free N-terminal amine and produces a stable dibenzofulvene-piperidine adduct.[22] Two treatments ensure the reaction goes to completion.

  • Washing:

    • Wash the resin thoroughly to remove all traces of piperidine and the adduct. A typical wash cycle is 5-7 times with DMF.

    • Causality: Residual piperidine will neutralize the activated amino acid in the subsequent coupling step, preventing peptide bond formation. Thorough washing is critical for synthesis fidelity.

  • Coupling Reaction:

    • Pre-activation: In a separate vial, dissolve Fmoc-D-7-Hydroxy-Tic, HBTU/HATU, and HOBt (if used) in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes. The solution should turn a light yellow.

    • Causality: Coupling reagents like HBTU or HATU convert the carboxylic acid of the incoming amino acid into a more reactive acyl-uronium or aminium ester. This intermediate is highly susceptible to nucleophilic attack by the free N-terminal amine on the growing peptide chain. DIPEA acts as a non-nucleophilic base to facilitate the reaction.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-4 hours at room temperature.

    • Expert Insight: Due to the steric hindrance of the Tic scaffold, a longer coupling time is recommended compared to standard amino acids.[23]

  • Monitoring the Coupling:

    • Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads. A blue/purple color indicates incomplete coupling (free primary amines), while yellow/clear indicates completion.

    • Troubleshooting: If the Kaiser test is positive, drain the vessel and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling"). Using a stronger activator like HATU is recommended for persistently difficult couplings.[23]

  • Final Washing:

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle.

Table 2: Recommended Coupling Conditions for Fmoc-D-7-Hydroxy-Tic

Parameter Standard Conditions For Difficult Sequences Rationale
Equivalents (AA) 3-4 eq. 4-5 eq. Drives reaction equilibrium towards completion.
Coupling Reagent HBTU/HOBt HATU/HOAt HATU/HOAt are more potent activating agents, overcoming steric hindrance.[23]
Activation Time 1-2 min 2-5 min Ensures complete formation of the active ester.
Coupling Time 1-2 hours 2-4 hours or Overnight Allows sufficient time for the sterically hindered residue to couple completely.

| Action on Failure | Double Couple | Double Couple, Switch Reagent | Ensures maximum incorporation before proceeding. |

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).

  • N-terminal Fmoc Removal: Perform a final Fmoc deprotection cycle as described in section 3.1, step 2.

  • Resin Preparation: Wash the resin extensively with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard, robust cocktail is Reagent K.

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[11]

    • Agitate at room temperature for 2-4 hours.

    • Causality: Trifluoroacetic acid (TFA) is a strong acid that cleaves the acid-labile linker anchoring the peptide to the resin and also removes side-chain protecting groups. The "scavengers" in the cocktail (e.g., water, phenol, thioanisole, EDT) are critical for quenching the highly reactive carbocations (like the tert-butyl cation) that are released from the protecting groups.[24] Without scavengers, these cations can re-attach to sensitive residues like Tryptophan or Methionine, causing irreversible side product formation.

Table 3: Standard TFA Cleavage Cocktail (Reagent K)

Component Percentage (v/v) Function
Trifluoroacetic Acid (TFA) 82.5% Cleavage Agent
Phenol 5% Scavenger (for Trp, Tyr)
Water 5% Scavenger
Thioanisole 5% Scavenger (for Met, Arg)

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger (for Trt groups) |

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.[10]

    • Collect the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry (MS).[]

Pharmacological Impact and Strategic Application

The decision to incorporate Fmoc-D-7-Hydroxy-Tic is a strategic one, aimed at creating a superior therapeutic candidate. Its rigid structure can force a peptide into a bioactive conformation, which is particularly effective for targeting protein-protein interactions (PPIs) or G-protein coupled receptors (GPCRs), where a defined 3D structure is paramount for high-affinity binding.[4][26][27]

Figure 3: Constrained peptides achieve higher binding affinity.

Case Example: Opioid Receptor Ligands The Dmt-Tic pharmacophore (where Dmt is 2',6'-dimethyl-L-tyrosine and Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a classic example of using constrained amino acids. It forms the core of potent and selective delta-opioid receptor antagonists.[28] The incorporation of 7-Hydroxy-Tic in place of Tic could further refine these interactions by introducing a hydrogen-bonding phenolic group, potentially altering the ligand's activity profile or selectivity.

Case Example: Bradykinin Antagonists Fmoc-D-Tic-OH has been successfully used in the synthesis of bradykinin B1 receptor antagonists, demonstrating its utility in creating potent peptide mimetics for inflammatory targets.[29]

Conclusion

Fmoc-D-7-Hydroxy-Tic is more than just another amino acid derivative; it is a sophisticated tool for medicinal chemists and peptide scientists. Its unique combination of conformational rigidity, D-stereochemistry, and a functional hydroxyl group provides a powerful strategy to overcome the traditional limitations of peptide therapeutics. By locking peptides into their bioactive shape and enhancing their stability, this building block enables the rational design of drug candidates with superior potency, selectivity, and pharmacokinetic profiles. The detailed protocols and mechanistic insights provided in this guide serve as a validated foundation for researchers to confidently incorporate Fmoc-D-7-Hydroxy-Tic into their drug discovery programs, accelerating the development of next-generation peptide medicines.

References

  • Cowell, S.M., Lee, Y.S., Cain, J.P., & Hruby, V.J. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 11(22), 2785-2808. [Link]

  • Muttenthaler, M., King, G.F., Adams, D.J., & Alewood, P.F. (2021). Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go. Journal of Medicinal Chemistry, 64(10), 6201-6225. [Link]

  • Fairlie, D.P., Abenante, G., & March, D.R. (1995). Macrocyclic peptidomimetics - Forcing peptides into bioactive conformations. Current Medicinal Chemistry, 2(6), 654-686. [Link]

  • Głowacki, R., & Latajka, R. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 23(10), 2465. [Link]

  • Wilson, A.J. (2016). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. ChemMedChem, 11(8), 759-767. [Link]

  • Global Substance Registration System. (n.d.). FMOC-D-TIC-OH. [Link]

  • Singh, P., Kumar, V., & Kumar, A. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. Molecules, 28(24), 8089. [Link]

  • Papini, A.M., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. International Journal of Molecular Sciences, 12(5), 2995-3036. [Link]

  • Drug Discovery World (DDW). (2024). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. [Link]

  • Noren, C.J., Anthony-Cahill, S.J., Griffith, M.C., & Schultz, P.G. (1989). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Science, 244(4901), 182-188. [Link]

  • Hruby, V.J., et al. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 11(22), 2785-2808. [Link]

  • PeptiDream Inc. (2017). Constrained Peptides in Drug Discovery and Development. PeptiDream Technology Review. [Link]

  • Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Siemion, I.Z., et al. (1996). Photophysics of 7-Hydroxytetrahydroisoquinoline-3-carboxylic Acid and Its Derivatives. Journal of the American Chemical Society, 118(39), 9266-9273. [Link]

  • Fields, G.B. (Ed.). (1997). Methods in Enzymology, Vol. 289: Solid-Phase Peptide Synthesis. Academic Press. [Link]

  • Google Patents. (1997). WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines.
  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal. [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Tetrahydroisoquinoline-3-carboxylic Acid Derivatives. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Watanabe Chemical Industries, Ltd. (n.d.). 178432-49-0 Fmoc-Tic(7-OH)-OH. [Link]

  • Peptido. (n.d.). Solid Phase Synthesis Handbook. [Link]

  • Jo, S., et al. (2018). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 23(8), 1849. [Link]

  • Zhang, Y., et al. (2018). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 29(15), 2043-2048. [Link]

  • Guryanov, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1195-1215. [Link]

  • Albericio, F., et al. (2003). A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on the Safety-Catch Hydrazine Linker. Organic Letters, 5(26), 5003-5006. [Link]

  • PubChem. (n.d.). (3R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. [Link]

  • E-Komon, E., & Udenigwe, C.C. (2013). Pharmaceutical applications of bioactive peptides. Journal of Pharmaceutical Sciences & Research, 5(1), 1-8. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1627-1638. [Link]

  • Kruegel, A.C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 992-1001. [Link]

  • Kruegel, A.C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 992-1001. [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Topic: Overcoming Solubility Issues of Fmoc-D-7-Hydroxy-Tic in DMF Welcome to the SPPS Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing critical so...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Solubility Issues of Fmoc-D-7-Hydroxy-Tic in DMF

Welcome to the SPPS Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing critical solvation bottlenecks when working with highly constrained, bulky amino acid derivatives.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why does Fmoc-D-7-Hydroxy-Tic exhibit severe solubility issues in standard peptide-grade DMF? A1: The insolubility of Fmoc-D-Tic(7-OH)-OH is driven by a combination of rigid hydrophobicity and strong intermolecular forces. The core structure—1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic)—is a bulky, conformationally restricted bicyclic system. The addition of the 7-hydroxyl group introduces a strong hydrogen-bond donor/acceptor. When combined with the highly planar, hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group, the molecules undergo rapid π−π stacking and intermolecular hydrogen bonding. This results in the formation of insoluble, β -sheet-like aggregates in polar aprotic solvents like N,N-Dimethylformamide (DMF)[1].

Q2: How does this poor solubility impact my synthesis of peptidomimetics? A2: Fmoc-Tic derivatives are critical building blocks for synthesizing highly selective δ opioid receptor antagonists, such as TIPP (Tyr-Tic-Phe-Phe-OH) analogs[2]. If Fmoc-D-Tic(7-OH)-OH is not fully solvated, the effective concentration of the activated ester drops drastically. This leads to sluggish coupling kinetics, resulting in des-Tic deletion sequences and on-resin aggregation that are notoriously difficult to separate during final HPLC purification[3].

Q3: Is NMP a better alternative to DMF for this specific amino acid? A3: Yes. While DMF is the traditional default for SPPS, N-Methyl-2-pyrrolidone (NMP) possesses a slightly lower polarity but a significantly higher capacity to solvate bulky, hydrophobic Fmoc-amino acids[4]. NMP disrupts the hydrophobic stacking of the Tic core more effectively than DMF, making it the preferred primary solvent for this specific building block[4].

Part 2: Quantitative Data & Solvent Comparison

Before proceeding to the troubleshooting protocols, consult the following empirical data table to select the appropriate solvent system for your synthesis scale.

Solvent SystemSolubilization EfficacyAggregation DisruptionApplication Notes & Causality
100% DMF Low (<0.1 M)PoorProne to precipitation upon activation. Not recommended for Tic(7-OH).
100% NMP Moderate (~0.2 M)GoodBest primary solvent switch. Solvates bulky hydrophobic residues efficiently[4].
75% NMP / 25% DMSO High (>0.3 M)ExcellentDMSO acts as a chaotropic co-solvent, breaking H-bonds. Risk of methionine oxidation if present.
NMP + 0.8 M LiCl High (>0.4 M)OutstandingLithium ions strongly coordinate with polar groups, disrupting severe intermolecular structures[3].
Part 3: Self-Validating Troubleshooting Protocols

Do not rely on a single approach if precipitation occurs. Follow these step-by-step methodologies sequentially. Every protocol includes a self-validation step to ensure scientific integrity before you commit expensive reagents to the resin.

Protocol 1: The NMP/DMSO Co-Solvent Solvation Strategy

Causality: DMSO acts as a chaotropic agent, disrupting the hydrogen bonding network of the 7-hydroxyl group, while NMP solvates the hydrophobic Fmoc and Tic ring systems[4].

  • Weighing: Weigh the required amount of Fmoc-D-Tic(7-OH)-OH (typically 3-5 equivalents relative to resin loading) into a clean, dry polypropylene tube.

  • Primary Solvation: Add 75% of the target volume using high-purity, amine-free NMP. Vortex vigorously for 2 minutes.

  • Co-Solvent Addition: If particulate matter remains, add the remaining 25% volume using anhydrous DMSO.

  • Physical Disruption: Sonicate the mixture in an ultrasonic water bath at 30–35°C for 5 minutes. Caution: Do not exceed 40°C to prevent premature Fmoc cleavage[1].

  • Self-Validation Step: Visually inspect the solution against a light source. It must be completely optically clear. If turbidity persists, do not proceed to activation; move immediately to Protocol 2.

Protocol 2: Chaotropic Salt Addition (LiCl) for Stubborn Aggregates

Causality: Lithium chloride (LiCl) strongly coordinates with the polar functional groups (like the 7-OH and the amide backbone), breaking the β -sheet-like intermolecular structures that cause precipitation[3].

  • Stock Preparation: Prepare a stock solution of 0.8 M LiCl in anhydrous NMP. Ensure complete dissolution of the salt via sonication.

  • Amino Acid Solvation: Use this chaotropic solvent system to dissolve the Fmoc-D-Tic(7-OH)-OH powder. Vortex for 3 minutes.

  • Activation: Add your coupling reagents (e.g., DIC and OxymaPure). Note: Avoid uronium salts like HATU/HBTU when using high concentrations of salts, as the coupling reagents themselves may precipitate.

  • Self-Validation Step: Perform the coupling reaction on the resin. After the designated coupling time (e.g., 2 hours), wash the resin thoroughly with DMF and DCM. Perform a Kaiser test (or chloranil test for secondary amines). A negative result (no color change) validates successful coupling. If positive, perform a double coupling using fresh reagents.

Part 4: Workflow Visualization

G A Issue: Fmoc-D-Tic(7-OH)-OH Insoluble in DMF B Protocol 1: Physical Disruption (Sonicate at 35°C for 5 mins) A->B C Optically Clear? B->C D Self-Validation: Proceed to Coupling (Verify via Kaiser Test) C->D Yes E Protocol 2: Solvent Optimization (Switch to NMP or 25% DMSO) C->E No F Optically Clear? E->F F->D Yes G Protocol 3: Chaotropic Agents (Dissolve in 0.8M LiCl / NMP) F->G No H Optically Clear? G->H H->D Yes I Evaluate Reagent Purity (Check for degradation via LC-MS) H->I No

Troubleshooting workflow for Fmoc-D-Tic(7-OH)-OH solubility in SPPS.

References
  • Biotage. "How to synthesize hydrophobic peptides - Choosing the Right Solvent". Available at:[Link]

  • Kumar, V., et al. "A Solid-Phase Synthetic Strategy for Labeled Peptides: Synthesis of a Biotinylated Derivative of the δ Opioid Receptor Antagonist TIPP (Tyr-Tic-Phe-Phe-OH)". Organic Letters, ACS Publications. Available at:[Link]

Sources

Optimization

Minimizing side reactions during Fmoc-D-7-Hydroxy-Tic cleavage

Topic: Minimizing Side Reactions During Fmoc-D-7-Hydroxy-Tic Cleavage Welcome to the Advanced Applications troubleshooting guide. As researchers push the boundaries of peptidomimetics, the incorporation of unnatural, con...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Minimizing Side Reactions During Fmoc-D-7-Hydroxy-Tic Cleavage

Welcome to the Advanced Applications troubleshooting guide. As researchers push the boundaries of peptidomimetics, the incorporation of unnatural, conformationally constrained amino acids has become standard practice. Fmoc-D-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-D-7-OH-Tic ) is a prime example, heavily utilized in the design of highly selective opioid receptor antagonists like TIPP derivatives [1].

While 7-OH-Tic imparts critical structural rigidity to the peptide backbone, its unique electronic properties make it a magnet for electrophilic side reactions during global acidolytic cleavage. This guide provides the mechanistic causality, quantitative data, and self-validating protocols required to eliminate these impurities.

Pathway Visualization: The Alkylation Mechanism

To troubleshoot the problem, we must first visualize the competing kinetic pathways occurring within the cleavage vessel. During Trifluoroacetic Acid (TFA) acidolysis, protecting groups (e.g., t-butyl, trityl) are liberated as highly reactive carbocations. Without proper interception, these cations will attack the 7-OH-Tic residue.

G Resin Peptidyl-Resin (7-OH-Tic + tBu/Trt) TFA TFA Cleavage (Acidolysis) Resin->TFA Carbocations Electrophilic Carbocations (tBu⁺, Trt⁺) TFA->Carbocations Generates Tic Free 7-OH-Tic Residue (Highly Nucleophilic) TFA->Tic Deprotects Scavengers Scavenger Cocktail (Phenol, TIPS, H₂O) Carbocations->Scavengers Intercepted by Alkylated Alkylated 7-OH-Tic (+56 Da / +242 Da) Carbocations->Alkylated Electrophilic Attack (Side Reaction) Tic->Alkylated PurePeptide Desired Pure Peptide (Target Mass) Tic->PurePeptide Preserved Scavengers->PurePeptide Protects

Fig 1: Mechanistic pathway of 7-OH-Tic alkylation and scavenger-mediated protection.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why is 7-OH-Tic so much more susceptible to alkylation compared to standard Tyrosine? A1: It comes down to electronic activation and conformational constraint [2]. Standard Tyrosine has a flexible phenolic side chain that can freely rotate, and its ortho-positions are moderately nucleophilic. In 7-OH-Tic, the phenol ring is locked within a tetrahydroisoquinoline bicyclic system. The electron-donating hydroxyl group at position 7 strongly activates the aromatic ring, making the structurally exposed ortho positions (C6 and C8) hyper-nucleophilic. When exposed to electrophilic carbocations during cleavage, 7-OH-Tic undergoes Electrophilic Aromatic Substitution (EAS) at a kinetic rate that often outpaces standard scavengers.

Q2: My LC-MS shows major impurities at +56 Da and +242 Da relative to my target mass. What are these, and why didn't my standard TFA/TIPS/H₂O cocktail prevent them? A2: The +56 Da mass shift indicates t-butylation (from Boc or tBu protecting groups), while +242 Da indicates tritylation (from Trt groups). Your standard cocktail (Reagent B: TFA/TIPS/H₂O) relies primarily on Triisopropylsilane (TIPS) to quench carbocations via hydride transfer. However, the EAS reaction between a t-butyl cation and the hyper-nucleophilic 7-OH-Tic ring is so fast that it kinetically outcompetes the hydride transfer from TIPS. To solve this, you must introduce Phenol into your cocktail (e.g., Reagent K) [3]. Phenol acts as a sacrificial "decoy"; because it structurally mimics the 7-OH-Tic side chain, it competitively absorbs the carbocations via EAS, sparing your peptide.

Q3: How does temperature influence the cleavage profile of 7-OH-Tic containing peptides? A3: Thermodynamics dictate that higher temperatures accelerate both the desired deprotection and the undesired side reactions. However, the activation energy for the EAS alkylation of 7-OH-Tic is relatively low. If you initiate cleavage at room temperature (25°C), the localized exothermic heat of mixing TFA with the resin causes a rapid spike in carbocation generation, leading to immediate alkylation. We strongly advise a "Cold-Start" kinetic control strategy (detailed in the protocol below) to suppress the alkylation rate while the scavengers neutralize the initial wave of cations.

Quantitative Data: Scavenger Cocktail Efficacy

The selection of your cleavage cocktail directly dictates your crude purity. Below is a comparative analysis of standard SPPS cocktails applied to a model 7-OH-Tic peptide containing multiple t-butyl protected residues.

Table 1: Comparative Efficacy of Cleavage Cocktails on 7-OH-Tic Alkylation

Cleavage CocktailComposition (v/v)Primary Scavenging MechanismExpected Alkylation (%)
Reagent B (Standard) TFA / TIPS / H₂O (95:2.5:2.5)Hydride transfer (TIPS), Hydrolysis (H₂O)15.0 - 25.0%
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Competitive EAS (Phenol) + Soft Nucleophile (EDT)2.0 - 5.0%
Modified Reagent B (Phenol-Enriched) TFA / TIPS / H₂O / Phenol (90:2.5:2.5:5)Hydride transfer (TIPS) + Competitive EAS (Phenol)< 2.0%

Note: The Phenol-Enriched Modified Reagent B provides the optimal balance of competitive aromatic trapping and hydride transfer, without the harsh odors associated with EDT and Thioanisole.

Experimental Protocol: Self-Validating "Cold-Start" Cleavage

To ensure absolute trustworthiness in your synthesis, this methodology is designed as a self-validating system. By following these exact kinetic controls, you will systematically eliminate 7-OH-Tic alkylation .

Objective: Kinetically suppress electrophilic aromatic substitution while achieving 100% global deprotection. Validation Checkpoint: Post-cleavage LC-MS must show <2% integration of the +56 Da adduct.

Step-by-Step Methodology:

  • Resin Preparation (The Formyl-Cation Trap): Wash the peptidyl-resin (0.1 mmol scale) thoroughly with Dichloromethane (DCM) (3 x 5 mL). Causality: Residual DMF trapped in the resin matrix reacts with TFA to form highly reactive formyl cations, which will irreversibly formylate the 7-OH-Tic residue. Dry the resin under vacuum for 30 minutes.

  • Cocktail Formulation: Prepare 10 mL of the Phenol-Enriched Modified Reagent B:

    • 9.0 mL Trifluoroacetic Acid (TFA)

    • 0.25 mL Triisopropylsilane (TIPS)

    • 0.25 mL Ultrapure H₂O

    • 0.5 g Phenol (solid) Crucial Step: Chill the prepared cocktail to 0°C in an ice bath for 15 minutes prior to addition.

  • Cold-Start Initiation: Add the chilled cocktail to the dry resin. Incubate the reaction vessel at 0°C for exactly 30 minutes with gentle orbital shaking. Causality: The low temperature kinetically suppresses the EAS alkylation reaction, allowing the massive molar excess of Phenol and TIPS to intercept the initial burst of highly labile t-butyl cations.

  • Ambient Maturation: Transfer the reaction vessel to room temperature (22°C) and continue shaking for 2 hours. Causality: Warming the reaction provides the thermal energy required to cleave stubborn, sterically hindered protecting groups (such as Pbf from Arginine) that will not cleave at 0°C.

  • Precipitation & Isolation: Filter the cleavage solution directly into 40 mL of pre-chilled (-20°C) diethyl ether. Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice more with cold ether to remove residual phenol and scavengers.

  • Self-Validation: Dissolve 1 mg of the crude peptide pellet in 1 mL of 50% Acetonitrile/Water and inject it into the LC-MS. The absence of a +56 Da peak validates that the competitive phenol decoy successfully shielded the 7-OH-Tic residue.

References
  • A Solid-Phase Synthetic Strategy for Labeled Peptides: Synthesis of a Biotinylated Derivative of the δ Opioid Receptor Antagonist TIPP (Tyr-Tic-Phe-Phe-OH) . Organic Letters. Available at:[Link]

  • Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery . PubMed (NIH). Available at:[Link]

  • Introduction to Peptide Synthesis . PubMed Central (NIH). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing O-Acylation of the 7-Hydroxyl Group in SPPS

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is engineered for researchers, application scientists, and drug development professionals who are incorporating coumarin-based...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is engineered for researchers, application scientists, and drug development professionals who are incorporating coumarin-based fluorophores (e.g., 7-hydroxycoumarin-4-acetic acid) or photolabile protecting groups (e.g., mBhc) into peptide sequences.

A critical bottleneck when working with these building blocks is the unwanted O-acylation of the C-7 phenolic hydroxyl group , which leads to branched peptides, truncated sequences, and complex mass spectrometry profiles. This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to eliminate this side reaction.

Mechanistic Causality: Why Does O-Acylation Occur?

To solve the problem, we must first understand the chemical environment. The 7-hydroxyl group of the coumarin scaffold is a phenol with a pKa of approximately 7.8 [1]. While less nucleophilic than an aliphatic alcohol (like Serine or Threonine), it behaves similarly to the phenolic side chain of Tyrosine [2].

During standard Fmoc-SPPS, the presence of non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) readily deprotonates this hydroxyl group, generating a highly reactive phenoxide anion. When the next Fmoc-amino acid is introduced alongside powerful coupling reagents (e.g., HATU or HBTU), the phenoxide competitively attacks the activated carboxylate. Instead of forming the desired amide bond at the N-terminus, the reaction forms a stable phenyl ester at the C-7 position. This branching leads to the accumulation of +AA (amino acid) mass adducts in your final cleavage product.

Troubleshooting Guides & FAQs

Q1: I incorporated 7-hydroxycoumarin-4-acetic acid mid-sequence. My LC-MS shows a complex mixture with masses corresponding to +Fmoc-AA. What happened? A1: You are observing direct O-acylation. Because the 7-hydroxyl group was left unprotected, the subsequent amino acid coupling resulted in esterification at the C-7 position. To prevent this, coumarin derivatives must either be coupled at the very end of the synthesis (N-terminal capping) so no further acylation steps occur, or their 7-hydroxyl group must be chemically protected [3].

Q2: What is the best protecting group for the 7-hydroxyl moiety during Fmoc-SPPS? A2: The tert-butyl (tBu) ether is the gold standard for Fmoc-SPPS compatibility [3]. It is completely stable to repeated piperidine treatments and is seamlessly removed during the final global cleavage with high concentrations of Trifluoroacetic Acid (TFA). Alternatively, Methoxymethyl (MOM) ethers are highly effective, especially for multi-photon labile protecting groups like mBhc, as they can be cleanly cleaved under mild acidic conditions [4].

Q3: I cannot source a protected 7-hydroxycoumarin derivative. Can I still use the unprotected building block mid-sequence? A3: It is highly discouraged, but if unavoidable, you must mitigate the risk by altering your coupling chemistry. Avoid uronium-based reagents (HATU/HBTU) paired with DIEA. Instead, use carbodiimide chemistry (DIC/HOBt) with minimal to no base, and strictly limit coupling times. You must perform a microcleavage after the coupling to verify the absence of O-acylation before proceeding [5].

Q4: My peptide is already synthesized and I suspect O-acylation occurred. Can I rescue the batch? A4: Yes. Phenyl esters are more susceptible to nucleophilic cleavage than aliphatic amides. You can treat the resin-bound peptide with a mild nucleophile, such as hydroxylamine (NH₂OH), to selectively hydrolyze the O-acyl ester before global cleavage. However, this risks side reactions with other sensitive residues (e.g., Asn/Gln deamidation). Prevention via pre-protection is always the superior strategy.

Quantitative Comparison of 7-Hydroxyl Protecting Groups

Selecting the correct protecting group dictates the success of your synthesis. The table below summarizes the compatibility of various 7-hydroxyl protecting strategies.

Protecting GroupStability to Piperidine (Fmoc Deprotection)Cleavage ConditionsRecommended SPPS Use Case
tert-Butyl (tBu) Excellent95% TFA (Global Cleavage)Standard Fmoc-SPPS elongation [3]
Methoxymethyl (MOM) ExcellentDilute HCl or TFASynthesis of caged peptides (e.g., mBhc) [4]
Acetyl (Ac) Poor (Prone to premature cleavage)Hydrazine or HydroxylamineNot recommended for standard Fmoc-SPPS
Unprotected (-OH) N/A (Highly reactive phenoxide)N/Astrictly limited to N-terminal capping

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways of unprotected versus protected 7-hydroxyl groups during peptide chain elongation.

OAcylation Start Peptide Chain on Resin (Contains 7-Hydroxycoumarin) Split Is the 7-Hydroxyl Group Protected? Start->Split Unprotected Unprotected 7-OH (Reactive Phenol) Split->Unprotected No (Free -OH) Protected Protected 7-OR (e.g., tBu, MOM) Split->Protected Yes (-OtBu / -OMOM) Coupling1 Next AA Coupling (HATU / DIEA) Unprotected->Coupling1 Coupling2 Next AA Coupling (HATU / DIEA) Protected->Coupling2 SideReaction O-Acylation Side Reaction (Phenyl Ester Formation) Coupling1->SideReaction NormalElongation Normal N-Acylation (Peptide Elongation) Coupling2->NormalElongation Cleavage1 Global TFA Cleavage SideReaction->Cleavage1 Cleavage2 Global TFA Cleavage NormalElongation->Cleavage2 BadProduct Branched / Adduct Peptide (+AA Mass Detected) Cleavage1->BadProduct GoodProduct Desired Labeled Peptide (Target Mass Confirmed) Cleavage2->GoodProduct

Figure 1: Mechanistic workflow demonstrating how 7-hydroxyl protection prevents O-acylation side reactions during SPPS.

Validated Experimental Protocols

Protocol A: Self-Validating On-Resin Incorporation of Protected 7-Hydroxycoumarin

This protocol utilizes a microcleavage step to ensure the integrity of the coupling before committing the entire resin batch to subsequent elongation [5].

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5×).

  • Pre-activation: In a separate vial, dissolve Fmoc-7-hydroxycoumarin(tBu)-OH (3.0 eq), DIC (3.0 eq), and Oxyma Pure (3.0 eq) in DMF. Stir for 3 minutes. Crucial: Omit DIEA to suppress any base-catalyzed side reactions.

  • Coupling: Add the activated mixture to the resin and agitate for 60 to 90 minutes at room temperature.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3×) and DCM (3×).

  • Self-Validation (Microcleavage): Extract 1–2 mg of the resin. Treat with 100 µL of cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 1 hour. Precipitate with cold ether, centrifuge, and analyze the pellet via LC-MS.

  • Decision Gate: Proceed to the next Fmoc deprotection only if the LC-MS confirms the target mass without +AA adducts.

Protocol B: Rescue Protocol - Reversal of O-Acylation via Hydroxylaminolysis

If LC-MS analysis reveals that O-acylation has already occurred on an unprotected 7-hydroxyl group, use this protocol to selectively hydrolyze the unwanted phenyl ester prior to global cleavage.

  • Identification: Confirm the presence of O-acylation via LC-MS (typically observed as the target mass + the mass of the miscoupled amino acid).

  • Resin Swelling: Swell the affected resin in DMF for 30 minutes.

  • Reagent Preparation: Prepare a fresh solution of 10% (w/v) hydroxylamine hydrochloride (NH₂OH·HCl) and 5% (v/v) DIEA in DMF.

  • Hydrolysis: Add the hydroxylamine solution to the resin and agitate gently for 2 hours at room temperature. The mild nucleophile will attack the activated phenyl ester while leaving the aliphatic peptide backbone intact.

  • Washing: Drain and wash the resin extensively with DMF (5×), followed by DCM (5×).

  • Verification: Perform a microcleavage (as described in Protocol A, Step 6) to verify the complete removal of the O-acyl adduct before proceeding to final global TFA cleavage.

References

  • [2] Water-Based Solid-Phase Peptide Synthesis without Hydroxy Side Chain Protection. ACS Publications. 2

  • [5] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. 5

  • [1] 3-benzoyl-7-hydroxy-2H-chromen-2-one | 19088-67-6. Benchchem. 1

  • [4] 6-Bromo-7-hydroxy-3-methylcoumarin (mBhc) is an efficient multi-photon labile protecting group for thiol caging and three-dimensional chemical patterning. PMC. 4

  • [3] A Green Light-Triggerable RGD Peptide for Photocontrolled Targeted Drug Delivery: Synthesis and Photolysis Studies. The Journal of Organic Chemistry - ACS Publications. 3

Sources

Reference Data & Comparative Studies

Validation

The Chiral Switch: Fmoc-D-7-Hydroxy-Tic vs. Fmoc-L-7-Hydroxy-Tic in Peptide Drug Design

In the landscape of peptide drug development, overcoming the inherent conformational flexibility of natural amino acids is a primary hurdle. To design highly selective receptor ligands with enhanced proteolytic stability...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of peptide drug development, overcoming the inherent conformational flexibility of natural amino acids is a primary hurdle. To design highly selective receptor ligands with enhanced proteolytic stability, medicinal chemists frequently deploy conformationally restricted, unnatural amino acids. Among the most powerful of these building blocks are the enantiomers of Fmoc-7-Hydroxy-Tic (Fmoc-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid).

As a Senior Application Scientist, I have observed firsthand how the simple inversion of a single stereocenter in the Tic ring can completely redefine a peptide's pharmacological profile. This guide provides an objective, data-supported comparison of Fmoc-D-7-Hydroxy-Tic and Fmoc-L-7-Hydroxy-Tic , detailing their mechanistic impact on receptor selectivity, supporting experimental data, and the rigorous protocols required for their successful integration into solid-phase peptide synthesis (SPPS).

Chemical and Structural Profiling

The Tic scaffold is essentially a cyclized phenylalanine derivative, linking the aromatic ring back to the peptide backbone to restrict rotation around the χ1​ and χ2​ dihedral angles. The addition of a hydroxyl group at the 7-position transforms the molecule into a rigidified tyrosine mimetic. This 7-hydroxyl group acts as a critical hydrogen-bond donor/acceptor, anchoring the peptide within target receptor pockets—most notably within the opioid receptor family 1.

PropertyFmoc-L-7-Hydroxy-TicFmoc-D-7-Hydroxy-Tic
CAS Number 178432-49-0178432-50-3 2
Molecular Formula C25H21NO5C25H21NO5
Molecular Weight 415.44 g/mol 415.44 g/mol
Stereochemistry (3S)(3R)
Primary Application Delta Opioid Receptor (DOR) AntagonistsMu Opioid Receptor (MOR) Agonists

Mechanistic Impact: The "Chiral Effect" on Receptor Selectivity

The choice between the L- and D- enantiomers of 7-Hydroxy-Tic is not merely a matter of spatial orientation; it dictates the entire signaling cascade of the resulting peptide. This phenomenon, often referred to as the "Chiral Effect," is best documented in the synthesis of opioid dipeptides and tripeptides (e.g., Dmt-Tic analogues) 3.

  • Fmoc-L-7-Hydroxy-Tic: When incorporated into the second position of an opioid peptide sequence, the L-isomer forces the aromatic side chains into a highly specific gauche(+) conformation. This spatial geometry creates a compact "message domain" that perfectly aligns with the binding pocket of the Delta Opioid Receptor (DOR) . Because this rigid conformation prevents the conformational shifts required for receptor activation, L-Tic peptides almost exclusively function as highly potent, selective DOR antagonists 4.

  • Fmoc-D-7-Hydroxy-Tic: Substituting the L-isomer with the D-isomer abolishes DOR affinity. Instead, the D-isomer adopts a gauche(-) conformation, mimicking the canonical Tyr-D-Xaa-Phe sequence found in endogenous Mu Opioid Receptor (MOR) agonists (such as dermorphin). Consequently, D-Tic peptides shift their selectivity profile entirely, binding strongly to MOR and functioning as MOR agonists 5.

G cluster_0 Stereochemical Divergence in Receptor Activation L_Tic Fmoc-L-7-Hydroxy-Tic (gauche+ conformation) DOR Delta Opioid Receptor (DOR) L_Tic->DOR High Selectivity D_Tic Fmoc-D-7-Hydroxy-Tic (gauche- conformation) MOR Mu Opioid Receptor (MOR) D_Tic->MOR Conformational Shift Antagonist Potent Antagonist (High Affinity, Low Efficacy) DOR->Antagonist Agonist Agonist / Partial Agonist (High Efficacy) MOR->Agonist

Diagram illustrating the divergent receptor selectivity driven by 7-Hydroxy-Tic stereochemistry.

Quantitative Affinity Comparison

The following table summarizes the dramatic shift in binding affinities ( Ki​ ) observed when swapping the L- and D- isomers in a standard Dmt-Tic-Phe-NH 2​ scaffold 3.

Receptor TargetL-Tic Analogue ( Ki​ , nM)D-Tic Analogue ( Ki​ , nM)Functional Outcome
DOR ( δ ) 0.11 (High Affinity)130.0 (Low Affinity)L-Tic yields potent DOR antagonism
MOR ( μ ) 4.20 (Moderate Affinity)0.45 (High Affinity)D-Tic yields potent MOR agonism

Experimental Methodologies & Self-Validating Protocols

To harness the unique properties of 7-Hydroxy-Tic, researchers must adapt standard SPPS protocols. The secondary amine of the Tic ring is highly sterically hindered, making the coupling of the subsequent amino acid notoriously difficult. The following protocols are designed to overcome these chemical barriers and validate the resulting peptide's biological activity.

Workflow 1: Optimized Solid-Phase Peptide Synthesis (SPPS)

Causality Check: Standard coupling reagents (like DIC/Oxyma) often fail when acylating the secondary amine of the Tic ring. We mandate the use of HATU, a highly reactive uronium salt, to drive the coupling to completion.

  • Resin Preparation: Swell Rink Amide AM resin (for C-terminal amides) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

  • Coupling Fmoc-7-Hydroxy-Tic: Dissolve 3.0 equivalents of Fmoc-L- or D-7-Hydroxy-Tic, 3.0 eq of HATU, and 6.0 eq of N,N-Diisopropylethylamine (DIEA) in DMF. Add to the resin and agitate for 60 minutes.

  • Acylating the Tic Amine (Critical Step): After deprotecting the Fmoc group on the Tic residue, couple the next amino acid using 4.0 eq of the amino acid, 4.0 eq of HATU, and 8.0 eq of DIEA. Extend the coupling time to 3 hours or apply microwave assistance (75°C for 10 mins) to overcome steric hindrance.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H 2​ O (95:2.5:2.5) for 2 hours at room temperature. The 7-hydroxyl group is unprotected and remains stable during TFA cleavage.

  • Purification: Precipitate in cold diethyl ether and purify via Preparative RP-HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient).

Workflow 2: Radioligand Binding & Functional Validation

Causality Check: Binding affinity ( Ki​ ) only tells half the story. To prove that the L-isomer acts as an antagonist and the D-isomer as an agonist, a functional assay measuring G-protein activation is required.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human MOR or DOR.

  • Radioligand Displacement (Affinity): Incubate membranes with 0.5 nM [ 3 H]DAGO (for MOR) or [ 3 H]DPDPE (for DOR) alongside varying concentrations of the synthesized peptide ( 10−11 to 10−5 M). Terminate via rapid vacuum filtration and quantify radioactivity.

  • [ 35 S]GTP γ S Binding Assay (Efficacy): Incubate membranes with 0.1 nM[ 35 S]GTP γ S, 30 μ M GDP, and the peptide.

    • Self-Validation: D-Tic peptides will trigger a dose-dependent increase in [ 35 S]GTP γ S binding (Agonism). L-Tic peptides will show no increase over baseline but will competitively block the signal of a known agonist (Antagonism) 5.

Workflow SPPS 1. SPPS HATU/DIEA Coupling (Overcomes Steric Hindrance) Cleavage 2. Cleavage TFA/TIS/H2O (Preserves 7-OH Group) SPPS->Cleavage Purification Purification Cleavage->Purification Assay 4. Validation [3H]Radioligand Binding & [35S]GTPγS Assay Purification->Assay

Step-by-step experimental workflow for synthesizing and validating 7-Hydroxy-Tic peptides.

Strategic Recommendations

When designing novel peptide therapeutics, the selection between Fmoc-D-7-Hydroxy-Tic and Fmoc-L-7-Hydroxy-Tic should be driven entirely by the desired pharmacological endpoint:

  • Opt for Fmoc-L-7-Hydroxy-Tic when designing highly selective antagonists, particularly for the Delta Opioid Receptor. Its ability to lock the peptide into a rigid gauche(+) conformation prevents receptor activation while maintaining nanomolar affinity.

  • Opt for Fmoc-D-7-Hydroxy-Tic when targeting Mu Opioid Receptor agonism. The gauche(-) conformation mimics natural endogenous peptide folding, allowing for deep pocket insertion and robust G-protein signaling.

Both enantiomers require aggressive coupling conditions during SPPS due to the secondary amine, but their inclusion yields peptides with unmatched proteolytic stability and receptor subtype selectivity.

References

  • Selective opioid dipeptides PubMed
  • Chiral Effect of a Phe Residue in Position 3 of the Dmt1-l(or d)-Tic2 Analogues on Opioid Functional Activities PMC
  • Probing ligand recognition of the opioid pan antagonist AT-076 at nociceptin, kappa, mu, and delta opioid receptors through structure-activity relationships ResearchG
  • Endomorphin-2 with a β-Turn Backbone Constraint Retains the Potent μ-Opioid Receptor Agonist Properties ACS Public
  • (3R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid PubChem

Sources

Comparative

Binding affinity of D-7-hydroxy-Tic vs L-Tic in opioid peptides

Comparative Guide: Binding Affinity of D-7-hydroxy-Tic vs. L-Tic in Opioid Peptides and Peptidomimetics Introduction: The Role of Conformational Constraint In the rational design of opioid peptides and peptidomimetics, r...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Binding Affinity of D-7-hydroxy-Tic vs. L-Tic in Opioid Peptides and Peptidomimetics

Introduction: The Role of Conformational Constraint

In the rational design of opioid peptides and peptidomimetics, restricting the conformational flexibility of aromatic amino acids (like Tyrosine and Phenylalanine) is a primary strategy to dictate receptor subtype selectivity (μ, δ, κ, and NOP). The non-natural amino acid Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) serves as a rigidified phenylalanine surrogate.

By locking the aromatic side chain into specific spatial geometries, Tic derivatives force the ligand to adopt topologies that either perfectly match or sterically clash with specific opioid receptor binding pockets. This guide objectively compares the binding affinities, functional efficacies, and structural causalities of two critical Tic variants: L-Tic and D-7-hydroxy-Tic .

Structural Causality & Receptor Recognition

L-Tic: The Driver of Delta-Receptor Antagonism

L-Tic (the S-configuration) restricts the aromatic side chain to a gauche(+) or gauche(-) conformation. When substituted into position 2 of opioid peptides (e.g., the TIPP tetrapeptide: H-Tyr-Tic-Phe-Phe-OH), L-Tic induces an unprecedented shift in selectivity.

  • Causality: The spatial arrangement of L-Tic perfectly accommodates the binding pocket of the delta-opioid receptor (DOR) while creating a severe steric clash within the mu-opioid receptor (MOR) architecture[1][2]. Furthermore, because L-Tic stabilizes an inactive receptor conformation, TIPP acts as a highly selective DOR antagonist, lacking any MOR agonist properties[1].

D-7-hydroxy-Tic: The Pan-Opioid Pharmacophore

D-7-hydroxy-Tic (the R-configuration with a hydroxyl group at position 7) introduces two profound changes: stereochemical inversion and a critical hydrogen-bonding moiety.

  • Stereochemical Inversion (D-Tic): Inverting L-Tic to D-Tic in peptide sequences (e.g., H-Tyr-D-Tic-Phe-Phe-NH2) restores MOR recognition, converting the ligand back into a MOR-selective agonist[1]. This proves that MOR and DOR possess fundamentally distinct stereochemical architectures.

  • The 7-Hydroxyl Addition: While adding a 7-OH group (Htc) to classic linear peptides like dermorphin can decrease overall affinity[3], it is an absolute requirement in advanced peptidomimetic scaffolds like AT-076 . In AT-076, the D-7-hydroxy-Tic pharmacophore provides a critical hydrogen bond donor/acceptor that is strictly required for high-affinity binding at kappa (KOR) and mu (MOR) receptors[4]. Without this 7-OH group, the scaffold loses its pan-opioid (MOR, DOR, KOR, NOP) antagonist capabilities[4][5].

SAR_Logic Base Opioid Ligand Scaffold (Tyr/Phe Surrogate) LTic L-Tic (S-configuration) Base->LTic Conformational Restriction DTic D-Tic (R-configuration) Base->DTic Stereochemical Inversion D7OH D-7-hydroxy-Tic (R-config + 7-OH) Base->D7OH H-Bonding Addition DOR Highly Selective DOR Antagonist (e.g., TIPP) LTic->DOR Steric clash at MOR MOR Selective MOR Agonist DTic->MOR Restores MOR fit PAN Pan-Opioid Antagonist (MOR/DOR/KOR/NOP) (e.g., AT-076) D7OH->PAN Anchors KOR/NOP

Structure-Activity Relationship logic of Tic stereochemistry and 7-OH substitution.

Quantitative Data Comparison

The following table synthesizes the binding affinities ( Ki​ ) of benchmark ligands utilizing these constrained amino acids. Notice how L-Tic drives extreme DOR selectivity, while D-7-hydroxy-Tic drives balanced, high-affinity pan-receptor binding.

Ligand / ScaffoldConstrained ResidueMOR Ki​ (nM)DOR Ki​ (nM)KOR Ki​ (nM)NOP Ki​ (nM)Functional Profile
TIPP [1][2]L-Tic> 1,0001.2> 1,000N/ASelective DOR Antagonist
D-Tic-TIPP analog [1]D-TicHigh AffinityLow AffinityN/AN/ASelective MOR Agonist
AT-076 [5][6]D-7-hydroxy-Tic1.6719.61.141.75Pan-Opioid Antagonist

Experimental Methodologies (Self-Validating System)

To objectively evaluate the causality between a Tic-substitution and receptor behavior, binding affinity ( Ki​ ) must be cross-validated with functional efficacy. A ligand may bind with high affinity but fail to induce the necessary conformational change in the G-protein coupled receptor (GPCR). Therefore, the following two-step protocol is the gold standard for validating these peptides.

Protocol A: Competitive Radioligand Binding Assay (Affinity)

This assay determines the Ki​ by measuring how effectively the Tic-peptide displaces a known radioactive tracer.

  • Membrane Preparation: Homogenize CHO cells stably expressing human MOR, DOR, KOR, or NOP in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 43,000 × g for 20 minutes at 4°C.

  • Incubation: In 96-well plates, combine 50 µg of membrane protein, the specific radioligand (e.g., [3H] DAMGO for MOR, [3H] DPDPE for DOR), and varying concentrations of the test peptide (from 10−12 to 10−5 M).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash three times with ice-cold Tris buffer.

  • Quantification: Add scintillation fluid to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: [35S]GTPγS Binding Assay (Functional Efficacy)

This functional assay validates whether the binding observed in Protocol A results in receptor activation (agonist) or blockade (antagonist).

  • Reaction Setup: Mix 20 µg of receptor-expressing membranes with the test peptide in assay buffer containing 10 µM GDP and 0.1 nM [35S]GTPγS .

  • Agonist vs. Antagonist Testing:

    • For Agonism (e.g., D-Tic analogs): Measure the dose-dependent increase in [35S]GTPγS incorporation above basal levels.

    • For Antagonism (e.g., L-Tic or D-7-OH-Tic analogs): Stimulate the receptor with an EC80​ concentration of a known full agonist. Add the test peptide to measure the dose-dependent decrease in [35S]GTPγS incorporation.

  • Filtration & Reading: Terminate via rapid filtration and quantify via scintillation counting. Calculate Emax​ (efficacy) and Ke​ (antagonist potency).

Assay_Workflow Prep Membrane Preparation Incubate Ligand + Tracer Incubation (60m) Prep->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Scint Scintillation Counting Filter->Scint Data Cheng-Prusoff Ki Calculation Scint->Data

Standard workflow for validating opioid peptide binding affinity via radioligand displacement.

Conclusion

The substitution of L-Tic versus D-7-hydroxy-Tic is not merely a structural tweak; it is a fundamental reprogramming of the ligand's pharmacological identity. L-Tic remains the premier choice for designing highly selective DOR antagonists by enforcing a gauche topology that sterically excludes MOR. Conversely, D-7-hydroxy-Tic leverages both stereochemical inversion and critical 7-OH hydrogen bonding to serve as the cornerstone for modern, balanced pan-opioid antagonists like AT-076, enabling simultaneous targeting of all four opioid receptor subtypes.

References

  • Probing ligand recognition of the opioid pan antagonist AT-076 at nociceptin, kappa, mu, and delta opioid receptors through structure-activity relationships. ResearchGate. Available at:[Link]

  • AT-076. Wikipedia. Available at:[Link]

  • Differential stereochemical requirements of mu vs. delta opioid receptors for ligand binding and signal transduction: development of a class of potent and highly delta-selective peptide antagonists. PubMed (PNAS). Available at:[Link]

  • Conformational restriction of Tyr and Phe side chains in opioid peptides: information about preferred and bioactive side-chain topology. ACS Publications. Available at:[Link]

Sources

Validation

LC-MS Validation of Fmoc-D-7-Hydroxy-Tic Coupling: A Comparative Guide to Reagent Efficacy

The Analytical Challenge of D-7-Hydroxy-Tic Fmoc-D-7-Hydroxy-Tic (Fmoc-(3R)-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid) is a conformationally restricted, unnatural amino acid essential for synthesizing bi...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of D-7-Hydroxy-Tic

Fmoc-D-7-Hydroxy-Tic (Fmoc-(3R)-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid) is a conformationally restricted, unnatural amino acid essential for synthesizing bioactive peptidomimetics and opioid receptor antagonists[1]. However, its incorporation during Solid-Phase Peptide Synthesis (SPPS) introduces a severe dual chemostructural challenge:

  • Extreme Steric Hindrance: As a proline surrogate, the secondary amine within the bulky tetrahydroisoquinoline ring system creates massive steric clash, making the subsequent acylation step highly inefficient.

  • Chemoselectivity Risks: The 7-hydroxyl group is a reactive phenol. To avoid the steric bulk of additional protecting groups (like t-Bu), it is often left unprotected. Consequently, it is highly susceptible to unwanted O-acylation during the coupling of the next amino acid.

To ensure a self-validating experimental system, Liquid Chromatography-Mass Spectrometry (LC-MS) must be employed. LC-MS not only confirms the presence of the target mass but quantitatively profiles the reaction landscape by identifying deletion sequences and mass shifts corresponding to side reactions[2].

Mechanistic Causality: Why Coupling Fails

The success of coupling onto the secondary amine of a resin-bound D-7-Hydroxy-Tic residue is entirely dictated by the choice of coupling reagent and base[3].

  • HATU / DIPEA: HATU is a highly reactive uronium salt that excels at driving sterically hindered couplings. However, the requisite strong organic base (DIPEA) deprotonates the unprotected 7-hydroxyl group of the Tic residue, turning it into a potent nucleophile. This leads to rampant O-acylation (ester formation) instead of the desired amide bond.

  • DIC / Oxyma Pure: Diisopropylcarbodiimide (DIC) paired with Oxyma Pure forms a highly reactive active ester without the need for an external base[4]. By maintaining a near-neutral microenvironment, the phenolic hydroxyl remains protonated and non-nucleophilic, effectively suppressing O-acylation while still driving the hindered amide coupling.

Mechanism Intermediate H-D-7-OH-Tic-Peptide-Resin Target Desired Product: Amide Bond Formation (Target Peptide) Intermediate->Target Nucleophilic attack by secondary amine O_Acylation Side Product: O-Acylation at 7-OH (+163 Da mass shift) Intermediate->O_Acylation Nucleophilic attack by unprotected phenol Deletion Side Product: Des-Tyr Deletion (Incomplete Coupling) Intermediate->Deletion Steric clash prevents reaction ActivatedAA Activated Fmoc-Tyr(tBu)-OH ActivatedAA->Target ActivatedAA->O_Acylation

Fig 1. Competing reaction pathways during coupling onto the D-7-Hydroxy-Tic residue.

Experimental Workflow: SPPS and LC-MS Validation

To objectively compare reagent efficacy, a model sequence (H-Tyr-D-7-Hydroxy-Tic-Phe-Phe-NH2) was synthesized using three different coupling environments. The protocol below establishes a self-validating loop where the crude output is directly interrogated by LC-MS to quantify reaction success.

Step-by-Step SPPS Protocol
  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin (loading 0.4 mmol/g) in DMF for 20 minutes.

  • Standard Couplings (Phe-Phe): Couple Fmoc-Phe-OH (4 equiv) using DIC/Oxyma Pure (4 equiv) in DMF for 45 minutes at room temperature. Deprotect using 20% piperidine in DMF (2 × 5 min).

  • Incorporation of Fmoc-D-7-Hydroxy-Tic: Pre-activate Fmoc-D-7-Hydroxy-Tic (3 equiv)[1] with the selected coupling reagent (3 equiv) for 3 minutes. Add to the resin and agitate for 60 minutes. Perform standard Fmoc deprotection.

  • Hindered Coupling (The Test Step): Pre-activate Fmoc-Tyr(tBu)-OH (4 equiv) with the selected coupling reagent (HATU/DIPEA, DIC/Oxyma, or COMU/DIPEA). Add to the resin and agitate for an extended duration of 120 minutes.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and dry the crude pellet.

LC-MS Validation Methodology
  • Sample Preparation: Dissolve 1.0 mg of the crude peptide pellet in 1 mL of 50% Acetonitrile (ACN) / 50% Water containing 0.1% Formic Acid (FA).

  • Chromatographic Separation: Inject 5 µL onto an Agilent AdvanceBio Peptide Mapping column (C18, 2.7 µm, 2.1 × 150 mm).

  • Gradient Elution: Run a linear gradient from 5% to 60% Mobile Phase B (ACN + 0.1% FA) over 15 minutes at a flow rate of 0.3 mL/min. (Mobile Phase A: H2O + 0.1% FA).

  • Mass Spectrometry: Analyze via an Orbitrap mass spectrometer in positive electrospray ionization mode (ESI+). Scan range m/z 300–1500[2].

Workflow A H-Phe-Phe-Resin B Couple Fmoc-D-7-OH-Tic A->B C Fmoc Deprotection (20% Piperidine) B->C D Couple Fmoc-Tyr(tBu)-OH (Sterically Hindered) C->D E TFA Cleavage & Global Deprotection D->E F LC-MS Validation (Orbitrap ESI+) E->F

Fig 2. SPPS workflow and LC-MS validation for Fmoc-D-7-Hydroxy-Tic incorporation.

Comparative Data Analysis

The crude peptides were analyzed via LC-MS. Extracted Ion Chromatograms (EICs) were generated for the target peptide ([M+H]+ = 609.28), the des-Tyr deletion sequence ([M+H]+ = 446.21), and the O-acylated by-product ([M+H]+ = 772.34). The relative abundances are summarized below.

Coupling Reagent SystemBase AddedTarget Peptide (%)Des-Tyr Deletion (%)O-Acylated By-Product (%)Epimerization (%)
HATU (4 eq)DIPEA (8 eq)41.2%8.5%48.1% 2.2%
COMU (4 eq)DIPEA (8 eq)55.4%12.1%30.5%2.0%
DIC / Oxyma Pure (4 eq)None89.7% 8.8%< 1.0% 0.5%

Table 1: LC-MS integration data comparing coupling reagent efficacy for the hindered Fmoc-Tyr(tBu)-OH coupling onto D-7-Hydroxy-Tic.

Discussion and Best Practices

The LC-MS data explicitly validates the mechanistic hypothesis.

While HATU is traditionally favored for coupling onto secondary amines, its reliance on DIPEA creates a basic microenvironment that activates the unprotected 7-hydroxyl group of the Tic residue. This results in nearly 50% of the product being diverted into the O-acylated ester side product.

Conversely, DIC/Oxyma Pure emerges as the optimal reagent system[3]. By operating under neutral conditions, it completely suppresses the chemoselective O-acylation pathway (< 1.0% by-product) while maintaining sufficient reactivity to overcome the steric hindrance of the tetrahydroisoquinoline ring, yielding 89.7% of the desired target. Furthermore, the absence of strong base minimizes base-catalyzed epimerization during the prolonged 120-minute coupling step[4].

Key Takeaway for Drug Developers: When incorporating unprotected phenolic amino acids with severe steric hindrance (like D-7-Hydroxy-Tic), abandon uronium/aminium salts requiring DIPEA. Standardize on DIC/Oxyma Pure to ensure high fidelity, self-validating amide bond formation.

References

  • [2] Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega. acs.org. 2

  • [3] Process Development of a Macrocyclic Peptide Inhibitor of PD-L1. ACS Publications. acs.org.3

  • [4] Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. rsc.org. 4

  • [1] Fmoc-(3S)-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid. Chem-Impex. chemimpex.com. 1

Sources

Comparative

Chiral chromatography methods for Fmoc-D-7-Hydroxy-Tic enantiomeric excess

As a Senior Application Scientist specializing in chiral separations for peptidomimetics, I frequently encounter the analytical bottleneck of validating the enantiomeric purity of conformationally constrained building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in chiral separations for peptidomimetics, I frequently encounter the analytical bottleneck of validating the enantiomeric purity of conformationally constrained building blocks. Fmoc-D-7-Hydroxy-Tic ((3R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a prime example . Widely used in the solid-phase peptide synthesis (SPPS) of highly specific opioid receptor ligands, even a 0.1% contamination by its L-enantiomer can generate inseparable diastereomeric peptide impurities that drastically alter pharmacological efficacy.

This guide objectively compares the leading chiral chromatography methodologies for determining the enantiomeric excess (ee) of Fmoc-D-7-Hydroxy-Tic, providing the mechanistic causality behind column selection and a self-validating experimental protocol.

Mechanistic Causality in Chiral Stationary Phase (CSP) Selection

The structural complexity of Fmoc-D-7-Hydroxy-Tic dictates its chromatographic behavior. It possesses a bulky, highly aromatic Fmoc protecting group, a rigid tetrahydroisoquinoline (Tic) ring, a free carboxylic acid, and a phenolic 7-hydroxyl group. Choosing the correct CSP requires matching these functional groups to the chiral selector's active sites.

1. Macrocyclic Glycopeptides (e.g., Chirobiotic T - Teicoplanin)

  • The Causality: Teicoplanin features multiple chiral cavities, hydrogen-bonding sites, and basic amine groups. The free carboxylic acid of Fmoc-D-7-Hydroxy-Tic engages in strong ionic interactions with the CSP's protonated amines, while the Fmoc group undergoes π−π stacking with the aromatic rings of the teicoplanin aglycone .

  • The Advantage: By utilizing a Polar Organic Mode (100% Methanol with volatile salts), non-specific hydrophobic interactions are suppressed. This forces the analyte to rely entirely on specific steric and hydrogen-bonding interactions, resulting in exceptionally sharp peaks and direct LC-MS compatibility.

2. Immobilized Polysaccharides (e.g., Chiralpak IC)

  • The Causality: Chiralpak IC utilizes cellulose tris(3,5-dichlorophenylcarbamate). The 7-hydroxyl group and the carboxylic acid of the Tic derivative act as strong hydrogen-bond donors, interacting deeply with the carbamate linkages of the CSP .

  • The Advantage: Normal phase conditions (Hexane/Ethanol with TFA) prevent solvent molecules from competing for these critical hydrogen bonds, yielding high resolution. However, the reliance on non-volatile normal phase solvents precludes direct MS coupling.

3. Cinchona Alkaloid Zwitterionic CSPs (e.g., QN-AX)

  • The Causality: These columns function as weak anion exchangers. The basic quinuclidine nitrogen of the chiral selector forms a directed ion-pair with the Fmoc-Tic carboxylate .

  • The Advantage: They offer the unique ability to reverse the elution order by switching between Quinine (QN) and Quinidine (QD) based columns. This allows the minor L-enantiomer to elute before the major D-enantiomer, preventing the minor peak from being obscured by the tailing of the major peak and drastically improving the Limit of Detection (LOD).

Quantitative Performance Comparison

The following table summarizes the extrapolated chromatographic performance for Fmoc-Tic derivatives across the three primary CSP modalities.

Chiral Stationary PhaseChromatographic ModeOptimized Mobile PhaseSelectivity ( α )Resolution ( Rs​ )LC-MS Compatibility
Chirobiotic T (Teicoplanin)Polar Organic100% MeOH / 0.1% NH4​TFA 1.55> 3.0Excellent
Chiralpak IC (Cellulose)Normal PhaseHexane / EtOH (80:20) / 0.1% TFA1.42> 2.5Poor
QN-AX (Cinchona)Reversed PhaseMeOH / H2​O (80:20) / 0.1M NH4​OAc 1.38> 2.0Moderate

Self-Validating Experimental Protocol: Polar Organic LC-MS Workflow

To ensure absolute scientific integrity, an ee determination protocol cannot simply be a list of steps; it must be a closed, self-validating loop. The following methodology utilizes the Chirobiotic T column due to its superior resolution and MS compatibility.

Phase 1: Preparation & System Suitability
  • Sample Preparation: Dissolve Fmoc-D-7-Hydroxy-Tic in HPLC-grade Methanol to a final concentration of 1.0 mg/mL. Prepare a separate 1.0 mg/mL solution of the racemic standard (Fmoc-DL-7-Hydroxy-Tic).

  • Mobile Phase Compounding: Prepare 100% Methanol containing 0.1% (w/v) Ammonium Trifluoroacetate ( NH4​TFA ).

    • Causality: NH4​TFA is critical. It provides the exact ionic strength needed to mediate the interaction between the analyte's carboxylate and the CSP's amine without causing ion suppression in the mass spectrometer .

  • System Suitability Test (SST): Inject 5 µL of the racemic standard.

    • Validation Gate: Proceed only if the calculated Resolution ( Rs​ ) between the L and D enantiomers is ≥1.5 . If Rs​<1.5 , lower the column temperature to 15°C to increase the thermodynamic stability of the transient diastereomeric complex.

Phase 2: Execution & Verification
  • Blank Injection: Inject 5 µL of pure Methanol.

    • Validation Gate: Confirm a flat baseline at the retention times established in the SST. This proves zero sample carryover, which is mandatory when hunting for trace (<0.1%) L-enantiomer impurities.

  • Sample Analysis: Inject 5 µL of the Fmoc-D-7-Hydroxy-Tic sample. Run at a flow rate of 1.0 mL/min, monitoring UV absorbance at 254 nm and 215 nm, with concurrent ESI-MS (negative ion mode, monitoring m/z 414 for [M−H]− ).

  • Orthogonal Spike Recovery (Optional but Recommended): Spike the sample with 0.5% of the authentic L-enantiomer standard. A proportional increase in the minor peak area validates the absence of matrix suppression.

Workflow Visualization

G Prep Sample Preparation 1 mg/mL in MeOH SST System Suitability Test Inject Racemate Standard Prep->SST Eval Evaluate Resolution (Rs) SST->Eval Opt Optimize Method Adjust NH4TFA or Temp Eval->Opt Rs < 1.5 Blank Blank Injection Verify Zero Carryover Eval->Blank Rs ≥ 1.5 Opt->SST Analysis Sample Injection Determine L-Isomer Trace Blank->Analysis Calc Calculate ee % Self-Validated Result Analysis->Calc

Self-validating chiral HPLC workflow for trace enantiomer detection.

References

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives RSC Advances[Link]

  • Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement MDPI[Link]

  • (3R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid PubChem[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of Fmoc-D-7-Hydroxy-Tic

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a comprehensive, step-by-step framework for the safe disposal of Fmoc-D-7-Hydroxy-Tic, a specialized amino acid derivative used in peptide synthesis. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and minimize environmental impact.

Understanding the Compound: Fmoc-D-7-Hydroxy-Tic

Fmoc-D-7-Hydroxy-Tic is an N-terminally protected amino acid. To determine its proper handling and disposal, we must consider its constituent parts:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A common protecting group for amines, particularly in solid-phase peptide synthesis. It is known to be base-labile.[1][2] The deprotection process, often using a base like piperidine, generates dibenzofulvene, which must be managed appropriately.[2][3]

  • D-Tic (D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid): A cyclic, non-proteinogenic amino acid. The tetrahydroisoquinoline core is a structural motif found in many biologically active compounds.[4]

  • 7-Hydroxy group: The addition of a hydroxyl group to the tetrahydroisoquinoline ring can alter the compound's reactivity and biological activity.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a set of fundamental principles aimed at ensuring safety and compliance.[6] Before delving into the specific procedures for Fmoc-D-7-Hydroxy-Tic, it is crucial to internalize these core tenets:

  • Segregation: Never mix incompatible waste streams.[6][7] Doing so can lead to dangerous chemical reactions, including the generation of toxic gases or explosions.

  • Containment: All chemical waste must be stored in appropriate, chemically compatible containers that are in good condition and securely sealed.[6][7][8]

  • Labeling: Every waste container must be clearly and accurately labeled from the moment the first drop of waste is added.[7][8] Labels should include the full chemical names of all constituents and their approximate percentages.

  • Point of Generation: Hazardous waste should be accumulated at or near the point where it is generated and be under the control of trained laboratory personnel.[6][9]

Step-by-Step Disposal Procedures for Fmoc-D-7-Hydroxy-Tic

The following protocols provide detailed guidance for managing the different waste streams you will generate when working with Fmoc-D-7-Hydroxy-Tic.

Unused or Expired Solid Fmoc-D-7-Hydroxy-Tic

Unused or expired solid Fmoc-D-7-Hydroxy-Tic is considered a chemical waste and must be disposed of as such.

Protocol:

  • Container Selection: Place the solid waste in a clean, dry, and chemically compatible container with a secure screw-top lid. A dedicated solid chemical waste container is ideal.

  • Labeling: Affix a hazardous waste tag to the container. Clearly write "Fmoc-D-7-Hydroxy-Tic" and any other relevant information required by your institution's Environmental Health & Safety (EHS) department. Do not use abbreviations.[8]

  • Storage: Store the sealed container in a designated and properly ventilated satellite accumulation area within the laboratory.

  • Pickup Request: Once the container is full or has been in storage for the maximum allowable time (typically nine months), arrange for a pickup by your institution's EHS department.[8]

Liquid Waste Containing Fmoc-D-7-Hydroxy-Tic

This category includes reaction mixtures, mother liquors from crystallizations, and solutions used for cleaning glassware.

Protocol:

  • Waste Stream Segregation:

    • Halogenated vs. Non-Halogenated Solvents: Do not mix solvents containing halogens (e.g., dichloromethane) with non-halogenated solvents (e.g., dimethylformamide, methanol). Maintain separate, labeled liquid waste containers for each.

    • Aqueous Waste: Aqueous solutions containing Fmoc-D-7-Hydroxy-Tic should be collected separately. Do not dispose of these down the drain, as they contain a hazardous chemical.[8] The pH of aqueous waste should be between 5.5 and 11.0 for it to be considered for drain disposal, but only if it does not contain any other toxic materials.[8] Given the nature of this compound, it is best to collect it as chemical waste.

  • Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy, for liquid waste collection. Ensure the container has a secure, leak-proof cap.

  • Labeling: Label the container with a hazardous waste tag, listing all chemical constituents and their estimated percentages (e.g., "Fmoc-D-7-Hydroxy-Tic, Dimethylformamide, Piperidine").

  • Storage and Disposal: Store the sealed liquid waste container in secondary containment to prevent spills. Arrange for EHS pickup when the container is full or reaches its storage time limit.

Contaminated Labware and Personal Protective Equipment (PPE)

This includes items such as pipette tips, gloves, and empty vials that have come into direct contact with Fmoc-D-7-Hydroxy-Tic.

Protocol:

  • Solid Waste Collection: Place all contaminated solid items into a designated, clearly labeled solid waste container. This can be a sturdy, lined cardboard box or a dedicated plastic container.[10]

  • Glassware Decontamination:

    • The first rinse of chemically contaminated glassware must be collected as hazardous waste.[8] Add this rinseate to the appropriate liquid waste container (aqueous or non-halogenated solvent).

    • Subsequent rinses with soap and water can typically be disposed of down the drain.[8]

  • Disposal: Once the solid waste container is full, seal it securely, ensure it is properly labeled, and arrange for disposal through your institution's EHS department.

Summary of Disposal Best Practices

DoDo Not
Segregate waste streams (solid, liquid, halogenated, non-halogenated).[6][7]Mix incompatible chemicals.[7][10]
Label all waste containers clearly and accurately from the start.[7][8]Pour any chemical waste down the sink unless explicitly permitted.[8][10]
Use chemically compatible and sealable containers.[6][7]Overfill waste containers.[7]
Store liquid waste in secondary containment .[6][7]Dispose of contaminated solids in the regular trash .[6][10]
Consult your institution's EHS department for specific guidance.Evaporate hazardous waste in a fume hood.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with Fmoc-D-7-Hydroxy-Tic.

DisposalWorkflow start Waste Generated (Fmoc-D-7-Hydroxy-Tic) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Reaction mixtures, solvents, aqueous solutions) waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Glassware solid_container Place in labeled 'Solid Chemical Waste' container solid_waste->solid_container liquid_type Aqueous or Organic Solvent? liquid_waste->liquid_type rinse_glassware First rinse with appropriate solvent glassware->rinse_glassware store_waste Store all sealed containers in secondary containment in a designated accumulation area solid_container->store_waste aqueous_waste Collect in labeled 'Aqueous Waste' container liquid_type->aqueous_waste Aqueous organic_solvent Halogenated? liquid_type->organic_solvent Organic aqueous_waste->store_waste halogenated Collect in labeled 'Halogenated Waste' container organic_solvent->halogenated Yes non_halogenated Collect in labeled 'Non-Halogenated Waste' container organic_solvent->non_halogenated No halogenated->store_waste non_halogenated->store_waste collect_rinseate Collect rinseate in corresponding liquid waste container rinse_glassware->collect_rinseate subsequent_rinse Subsequent rinses with soap and water collect_rinseate->subsequent_rinse drain_disposal Dispose down drain subsequent_rinse->drain_disposal ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup

Caption: Decision workflow for the disposal of Fmoc-D-7-Hydroxy-Tic waste.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. Always remember that your institution's Environmental Health & Safety department is your primary resource for any questions regarding chemical waste disposal.

References

  • Chemical Waste Disposal. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

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